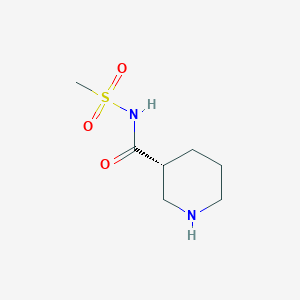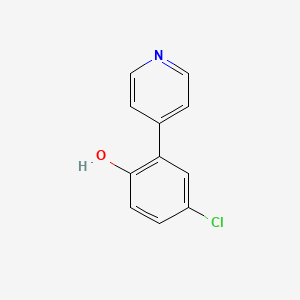
3-(4-Propoxyphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Propoxyphenyl)propanal is an organic compound with the molecular formula C12H16O2 It is a member of the aldehyde family, characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)propanal can be achieved through several methods. One common approach involves the Knoevenagel condensation of aldehydes with Meldrum’s acid, followed by reduction and hydrolysis to yield the desired product . The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Propoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the nucleophile used, but typically involve a base and an organic solvent.
Major Products Formed
Oxidation: 3-(4-Propoxyphenyl)propanoic acid.
Reduction: 3-(4-Propoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile.
科学的研究の応用
3-(4-Propoxyphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 3-(4-Propoxyphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)propanal: Similar structure but with a methoxy group instead of a propoxy group.
3-(4-Hydroxyphenyl)propanal: Similar structure but with a hydroxy group instead of a propoxy group.
3-(4-Ethoxyphenyl)propanal: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
3-(4-Propoxyphenyl)propanal is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(4-propoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-9H,2-4,10H2,1H3 |
InChIキー |
ZBXATNJMPPVWQA-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)



![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)


![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)


![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)
